Hesperetin Benzyl Ether
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Overview
Description
Hesperetin Benzyl Ether is a derivative of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is synthesized by attaching a benzyl group to the hesperetin molecule, enhancing its solubility and stability. This compound retains many of the beneficial properties of hesperetin, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hesperetin Benzyl Ether typically involves the reaction of hesperetin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Hesperetin Benzyl Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to hesperetin.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hesperetin and its reduced forms.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Hesperetin Benzyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoid ethers.
Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and related cellular processes.
Medicine: Research has shown its potential in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the formulation of dietary supplements and functional foods due to its enhanced stability and bioavailability compared to hesperetin
Mechanism of Action
Hesperetin Benzyl Ether exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Hesperetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Naringenin: Another flavonoid with similar biological activities but differing in its chemical structure.
Quercetin: A flavonol with potent antioxidant and anticancer activities.
Uniqueness of Hesperetin Benzyl Ether: this compound stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its parent compound, hesperetin. Its unique chemical structure allows for better bioavailability and efficacy in biological systems .
Properties
CAS No. |
116222-56-1 |
---|---|
Molecular Formula |
C₂₃H₂₀O₆ |
Molecular Weight |
392.4 |
Synonyms |
2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one_x000B_ |
Origin of Product |
United States |
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